Zirconium telluride

Vue d'ensemble

Description

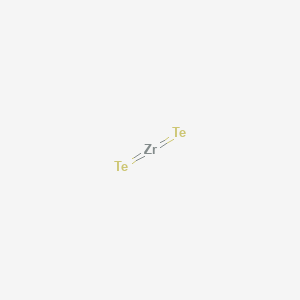

Zirconium telluride is a compound containing the element tellurium (Te) and zirconium (Zr). Tellurium belongs to the chalcogen (group 16) family of elements on the periodic table, which also includes oxygen, sulfur, selenium, and polonium . This compound is a layered group-IV transition metal trichalcogenide (TMDT) semiconductor that exhibits superconducting properties at low temperatures .

Synthesis Analysis

This compound can be synthesized using various methods. One such method involves the synthesis of Zr6MTe2 (M = Cr, Mn, Fe, and Co), which is isostructural to a recently discovered superconductor family Sc6MTe2 . The synthesis process involves the use of electrical resistivity and heat capacity data measured at low temperatures .Molecular Structure Analysis

This compound has a unique molecular structure. It is isostructural to a recently discovered superconductor family Sc6MTe2 . This structure features unprecedented 5-connected organic linkers and 5-connected Zr6 clusters .Chemical Reactions Analysis

This compound exhibits various chemical reactions. For instance, it can undergo reactions involving the oxidation states −2, +2, +4, and +6, with +4 being most common . More research is needed to fully understand the range of chemical reactions that this compound can undergo.Physical And Chemical Properties Analysis

This compound has unique physical and chemical properties. It is a refractory metal with a high melting point . Its chief mineral is zircon, ZrSiO4, which always contains about 1% hafnium – another refractory metal with a high melting point . This compound is a layered group-IV transition metal trichalcogenide (TMDT) semiconductor that exhibits superconducting properties at low temperatures .Applications De Recherche Scientifique

Electrode Material Development

Zirconium telluride has been explored for its potential in electrode material development. Metal tellurides, like ZrTe, can exhibit high-performance characteristics when used as electrode materials. This is due to their unique structural and chemical properties that enhance the efficiency and effectiveness of the electrodes. Research in this area focuses on designing and synthesizing two-dimensional metal tellurides to improve the performance of these electrode materials, especially for applications in energy storage devices.

Thin Film Fabrication

The growth and characterization of this compound thin films have also been a significant area of research. Techniques like electrochemical deposition are used to create these films, and various parameters such as optical, structural, morphological, elemental, and electrical properties are measured and analyzed. For instance, erbium-doped this compound thin films have shown promising results in terms of optical absorbance and transmittance, making them potential materials for applications like solar cells and supercapacitors. This indicates the versatility of this compound in various technological applications.

Chemical Vapor Deposition Methods

Chemical Vapor Deposition (CVD) is a widely used method for the synthesis of tellurides, including this compound. This approach is essential for creating thin film materials and is based on using gaseous precursor reactants to produce these films on a substrate. The process involves breaking down specific components of the gaseous precursor via atomic and intermolecular chemical interactions. The CVD method is notable for its scalability and control, allowing for the preparation of large-area films or two-dimensional crystals. This method's versatility is evident in its application to various tellurides, demonstrating the broad potential of this compound in thin film applications.

Safety and Hazards

Zirconium telluride can be harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Propriétés

IUPAC Name |

bis(tellanylidene)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Te.Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDSTGHBOKMWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

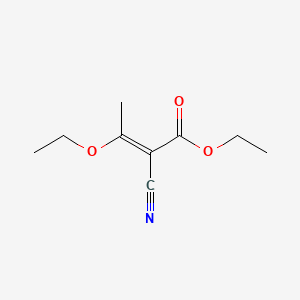

Canonical SMILES |

[Zr](=[Te])=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Te2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014623 | |

| Record name | Zirconium telluride (ZrTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32321-65-6 | |

| Record name | Zirconium telluride (ZrTe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32321-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium telluride (ZrTe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032321656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium telluride (ZrTe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium telluride (ZrTe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium ditelluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)